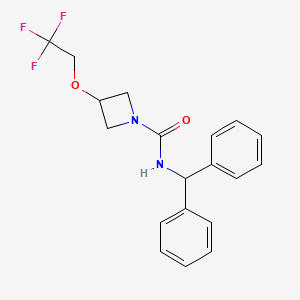

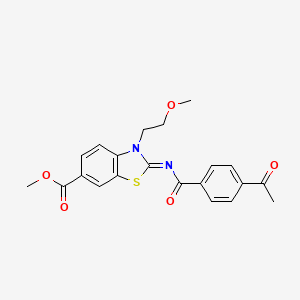

2-(isopropylamino)-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(isopropylamino)-4(3H)-quinazolinone, also known as IPAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPAQ is a derivative of quinazolinone and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Anti-Inflammatory Activity

- Synthesis and Antiinflammatory Activity : New 4(1H)-quinazolinones were synthesized, showing significant anti-inflammatory effects in the carrageenin-induced paw edema test. The study suggests optimal potency for 2-isopropyl-1-phenyl-, 2-cyclopropyl-1-phenyl-, and 1-isopropyl-2-phenyl-4(1H)-quinazolinones, especially with the presence of a halogen atom for activity (Ozaki, Yamada, Oine, Ishizuka, & Iwasawa, 1985).

Broad Applications in Medicine

- Recent Advances in Syntheses : The 4(3H)-quinazolinone heterocycle has broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory uses. This review outlines new routes and strategies for synthesizing valuable 4(3H)-quinazolinones (He, Li, Chen, & Wu, 2014).

Anticonvulsant Activity

- Synthesis and Anticonvulsant Activity : A series of 3-alkyl-3,4-dihydro-2(1H)-quinazolinones were synthesized, demonstrating potent anticonvulsant activity. The study highlighted the effectiveness of 3-isopropyl and 3-cyclohexyl analogs against seizures induced by maximal electroshock (Kornet, 1992).

Antifungal Activity

- New Azole Antifungals : Azole antifungal agents featuring a quinazolinone nucleus were studied, revealing high in vitro activities against filamentous fungi. The study also focused on the pharmacokinetics and toxicity profiles of these compounds (Bartrolí et al., 1998).

Chemical Transformations

- Lithiation of Quinazolinones : Research on 3-amino-2-methyl-4(3H)-quinazolinone demonstrated its potential for lithiation and subsequent chemical transformations. This allows the creation of a variety of 2-substituted derivatives (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).

Eco-friendly Synthesis

- Eco-friendly Synthesis in Water : An environmentally friendly protocol was developed for synthesizing 2-substituted-2,3-dihydro-4(1H)-quinazolinones in water, highlighting a high-yield, simple, and sustainable approach (Wang, Zhang, & Song, 2011).

Photo-Antiproliferative Activity

- Synthesis and Activity of 3-pyrazolyl or -isoxazolyl Quinolinones : The study synthesized 3-quinolinonyl-pyrazoles and isoxazoles, evaluating their phototoxicity and cytotoxic activities against leukemia and adenocarcinoma-derived cell lines (Chimichi et al., 2006).

Chemokine Antagonist

- Dual CCR2/CCR5 Chemokine Antagonist : The compound showed potent activity and good pharmacokinetic profile, suggesting potential therapeutic uses in treating diseases mediated by CCR2 and CCR5 (Norman, 2011).

Inhibition of Vascular Endothelial Growth Factor

- Covalent-Binding Inhibitors of VEGFR-2 : A series of 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives were developed as potent inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), displaying antitumor activity (Wissner et al., 2005).

Antiviral Activity

- Synthesis and Antiviral Activity : The study describes the synthesis of (quinazolin-4-ylamino)methyl-phosphonates with notable antiviral activity, especially against Tobacco mosaic virus (Luo et al., 2012).

Phosphatidylinositol-3-Kinase Inhibitor

- CAL-101 for B-cell Malignancies : CAL-101, a selective and potent p110δ small molecule inhibitor, demonstrated its ability to block PI3K signaling and induce apoptosis in B-cell malignancies (Lannutti et al., 2011).

Tubulin Polymerization Inhibition

- Inhibitors of Tubulin Polymerization : Certain 2-phenyl-4-quinolones and 2-phenyl-4-quinazolinones showed significant cytotoxicity and inhibition of tubulin polymerization, suggesting potential as anticancer candidates (Hour et al., 2000).

Biological Activity Review

- Review on Biological Activity : Quinazolinone derivatives have been reported to possess a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, antihypertensive, antidiabetic, anticancer, antifungal, antimalarial, and anti-protozoal actions (W. M., M. M., S. Y., & D. G., 2023).

Corrosion Inhibition

- Corrosion Inhibitor for Mild Steel : Novel quinazolinone derivatives were found to be effective corrosion inhibitors for mild steel in a hydrochloric acid medium, demonstrating their potential in industrial applications (Errahmany et al., 2020).

K(ATP) Channel Activity

- K(ATP) Channel Activity : A series of 6-substituted 2-alkylaminoquinazolin-4(3H)-ones were tested as K(ATP) channel openers, showing inhibitory effects on insulin release and vasorelaxant properties (Somers et al., 2001).

Fluorescent Dye for Bioimaging

- Environment-Sensitive Fluorescent Dye : A novel quinazolinone-based fluorescent dye was developed, exhibiting solvatochromic fluorescence and potential for one-photon and two-photon bioimaging applications (Liu et al., 2019).

Therapeutic Agents

- Potential Therapeutic Agents : Various novel classes of quinazolinones have been designed and synthesized, showing potential as antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, anticancer agents, and more (Sharma, Kaur, Pahwa, Sharma, & Rajak, 2011).

Synthesis Using Polymeric Support

- Efficient Synthesis on Polymeric Support : 4(3H)-Quinazolinones were synthesized using poly(ethylene glycol) supported aza-Wittig reaction, demonstrating an efficient and novel synthetic method (Xie, Li, Liu, & Ding, 2008).

Recyclable CuO-Catalyzed Synthesis

- CuO-Catalyzed Synthesis : The synthesis of 2-substituted and 2,3-disubstituted 4(3H)-quinazolinones was achieved using recyclable and cheap CuO powder as a catalyst, highlighting an environmentally friendly and efficient process (Zhan, Li, Wei, Weng, Ghandi, & Zeng, 2013).

Fluorescent Chemical Sensor for Iron Ions

- Sensor for Fe3+ : 2-(2'-Hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) was used as a fluoroionophore for sensitive detection of Fe(3+), showcasing its potential in chemical sensing applications (Zhang, Cheng, Zhang, Shen, & Yu, 2007).

properties

IUPAC Name |

2-(propan-2-ylamino)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7(2)12-11-13-9-6-4-3-5-8(9)10(15)14-11/h3-7H,1-2H3,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLGYNXSEHOBFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2840051.png)

![N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide](/img/structure/B2840052.png)

![3-(3,3-Difluorocyclobutyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2840057.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2840060.png)

![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2840061.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![3-(4-chlorophenyl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840072.png)